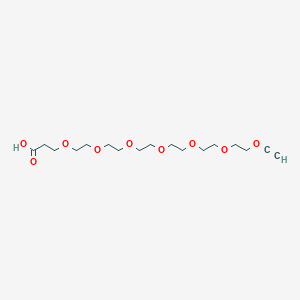
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid, also known as Propargyl-PEG7-acid, is a compound with the molecular formula C17H30O9 and a molecular weight of 378.41 g/mol . This compound is characterized by its seven ether linkages and a terminal alkyne group, making it a versatile building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid typically involves the reaction of polyethylene glycol (PEG) derivatives with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the PEG derivative react with propargyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Esterification: Sulfuric acid or p-toluenesulfonic acid can be used as catalysts.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Esters: Formed through esterification reactions.
Alkenes/Alkanes: Formed through reduction reactions.
Applications De Recherche Scientifique
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid is primarily based on its ability to form stable linkages with other molecules. The terminal alkyne group allows for click chemistry reactions, enabling the compound to be conjugated with various biomolecules and drugs. This property makes it useful in targeted drug delivery and molecular imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid is unique due to its terminal alkyne group, which allows for click chemistry reactions. This feature distinguishes it from other similar compounds that may lack this functional group, making it more versatile in chemical syntheses and applications .
Propriétés
Numéro CAS |
1818294-28-8 |
|---|---|
Formule moléculaire |
C17H30O9 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-(2-ethynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H30O9/c1-2-20-5-6-22-9-10-24-13-14-26-16-15-25-12-11-23-8-7-21-4-3-17(18)19/h1H,3-16H2,(H,18,19) |
Clé InChI |
IMAFNSCBGNDTPX-UHFFFAOYSA-N |
SMILES canonique |
C#COCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


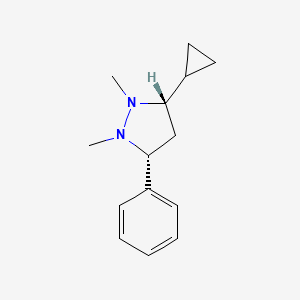
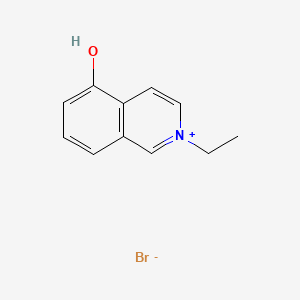
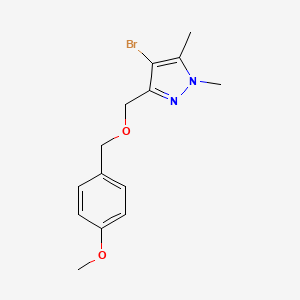
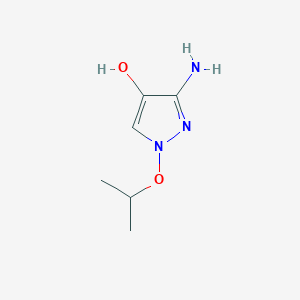
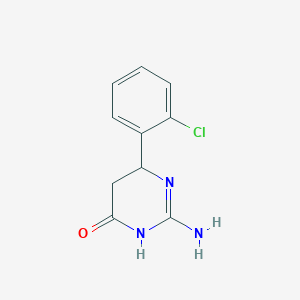
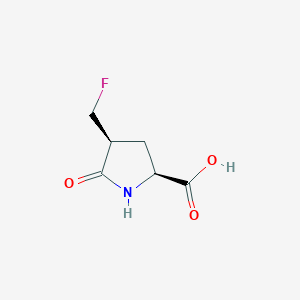
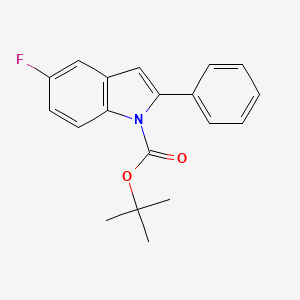

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
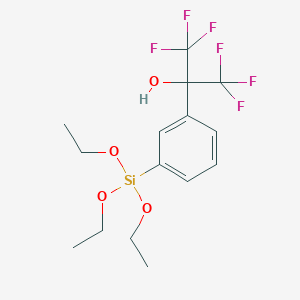
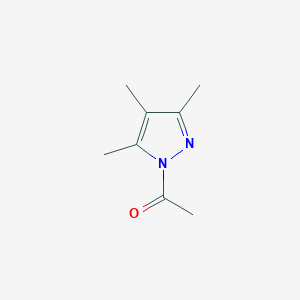
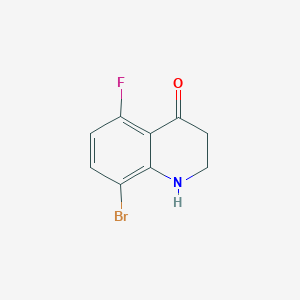

![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
